molecular formula C10H11BrO2S B6322978 Ethyl 4-bromo-2-(methylthio)benzoate CAS No. 918328-04-8

Ethyl 4-bromo-2-(methylthio)benzoate

Cat. No. B6322978
CAS RN: 918328-04-8
M. Wt: 275.16 g/mol
InChI Key: JJERLBBYFKGTCE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(methylthio)benzoate is an organic compound with the CAS Number: 918328-04-8 . It has a molecular weight of 275.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C10H11BrO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 275.17 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Ethyl 4-bromo-2-(methylthio)benzoate is a significant compound in organic synthesis, particularly as a precursor in the preparation of various bioactive molecules. Its importance lies in its role in facilitating the synthesis of compounds with pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound serves as a versatile substrate in the synthetic domain, offering a pathway to medical product development through various synthetic routes. Its utility in organic chemistry underscores its potential for contributing to new drug discovery and the search for novel bioactive molecules (S. Farooq & Z. Ngaini, 2019).

Environmental Implications and Management

Research on this compound extends into the environmental sciences, particularly concerning its fate and behavior in aquatic environments. Understanding the environmental implications of such compounds is crucial for assessing potential hazards and developing management strategies to mitigate adverse effects. Studies on similar brominated compounds highlight the importance of monitoring and managing their presence in water sources, thereby ensuring ecological and human health safety. While specific studies on this compound may be limited, the broader research on brominated flame retardants and related compounds offers valuable insights into environmental management practices that could apply to this compound as well (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Toxicological Assessments

Understanding the toxicological profile of this compound is essential for evaluating its safety in various applications. Toxicological assessments provide crucial data on potential health risks, allowing for informed decision-making regarding its use in product formulations. Although specific toxicological data on this compound may not be readily available, studies on similar compounds, such as Ethyl tertiary-Butyl Ether, offer a framework for assessing health risks and establishing safety guidelines. These assessments are vital for ensuring the safe handling and application of such chemicals in both industrial and consumer products (D. Mcgregor, 2007).

properties

IUPAC Name

ethyl 4-bromo-2-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJERLBBYFKGTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731352
Record name Ethyl 4-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918328-04-8
Record name Ethyl 4-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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